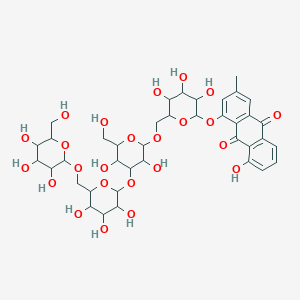

Chrysophanol tetraglucoside

Description

Properties

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGIPJXDFYVNHH-FTBXXNAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100402 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120181-08-0 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Chrysophanol Tetraglucoside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methods for Chrysophanol tetraglucoside, an anthraquinone glycoside with noted anti-hyperlipidemic and antibacterial activities. This document offers detailed experimental protocols compiled from scientific literature, quantitative data on extraction yields, and a visual representation of the isolation workflow to support research and development endeavors.

Natural Sources of Chrysophanol Tetraglucoside

Chrysophanol tetraglucoside is predominantly found in the seeds of Cassia obtusifolia L., also known by its synonym Cassia tora L.[1][2] This plant, a member of the Leguminosae family, is a well-known traditional Chinese medicine and is also found in Korea, India, and western tropical regions.[3] The seeds of Cassia obtusifolia are a rich source of various bioactive compounds, including a significant amount of anthraquinones and their glycosides.[1]

Quantitative Data: Extraction Yields

The isolation of Chrysophanol tetraglucoside involves a multi-step process of extraction and fractionation. The following table summarizes the yields obtained from the initial extraction of Cassia obtusifolia seeds and the subsequent solvent partitioning. It is important to note that Chrysophanol tetraglucoside, being a polar glycoside, is expected to be concentrated in the n-butanol and aqueous fractions.

| Starting Material | Extraction Solvent | Extract Yield (%) | Fraction | Fraction Yield (% of Extract) |

| Cassia obtusifolia seeds | 70% Ethanol | 14.2 | n-Hexane | 4.89 |

| Ethyl Acetate (EtOAc) | 9.63 | |||

| n-Butanol (n-BuOH) | 34.35 | |||

| Aqueous | 36.08 |

Data compiled from a study by Jang et al. (2023).[4]

Experimental Protocols for Isolation

The following is a synthesized, detailed protocol for the isolation of Chrysophanol tetraglucoside from the seeds of Cassia obtusifolia, based on methodologies described in the scientific literature.

Plant Material Preparation

-

Procurement and Authentication: Obtain dried seeds of Cassia obtusifolia. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.

-

Grinding: Grind the dried seeds into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered seeds in 70% ethanol at room temperature for a period of five days. The ratio of plant material to solvent should be sufficient to ensure thorough extraction (e.g., 1:10 w/v).

-

Filtration and Concentration: Filter the ethanol mixture. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 70% ethanol extract.[4][5]

Solvent Partitioning (Fractionation)

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Sequential Extraction: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:

-

n-Hexane

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Fraction Collection: Collect each solvent layer and the final aqueous layer separately. Concentrate each fraction to dryness using a rotary evaporator to obtain the respective n-hexane, EtOAc, n-BuOH, and aqueous fractions. Chrysophanol tetraglucoside is expected to be primarily in the n-BuOH and aqueous fractions due to its high polarity.[4]

Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

Subject the n-BuOH fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, typically using a solvent system such as Chloroform-Methanol (CHCl₃-MeOH) or Ethyl Acetate-Methanol-Water (EtOAc-MeOH-H₂O). The exact gradient will need to be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

-

Collect fractions and monitor by TLC to identify those containing Chrysophanol tetraglucoside.

-

-

Column Chromatography (Sephadex LH-20):

-

Pool the fractions containing the target compound and further purify them using a Sephadex LH-20 column.

-

Elute with methanol to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity Chrysophanol tetraglucoside, employ preparative HPLC with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Structure Elucidation

The structure of the isolated Chrysophanol tetraglucoside can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Chrysophanol tetraglucoside from Cassia obtusifolia seeds.

Caption: General workflow for the isolation of Chrysophanol tetraglucoside.

References

An In-depth Technical Guide on Chrysophanol Tetraglucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol tetraglucoside, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and notable biological activities, with a particular focus on its anti-hypolipidemic and antibacterial effects. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented to facilitate further research and development. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a foundation for future mechanistic studies.

Chemical Structure and Properties

Chrysophanol tetraglucoside is characterized by a chrysophanol aglycone core, which is an anthraquinone derivative, attached to four glucose units.

Chemical Structure:

The core structure is 1,8-dihydroxy-3-methylanthraquinone, commonly known as chrysophanol. The four glucose moieties are attached to this core, significantly impacting its solubility and bioavailability.

IUPAC Name: 1,8-dihydroxy-3-methyl-10-(3,4,5-trihydroxy-6-(((3,4,5-trihydroxy-6-(((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)anthracen-9(10H)-one

SMILES Notation: CC1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O)O)O">C@@HO)C(=O)C6=C(C2=O)C=CC=C6O

Physicochemical Properties

A summary of the key physicochemical properties of chrysophanol tetraglucoside and its aglycone, chrysophanol, is provided in the table below for easy comparison.

| Property | Chrysophanol Tetraglucoside | Chrysophanol |

| CAS Number | 120181-08-0[1][2][3][4] | 481-74-3 |

| Molecular Formula | C39H50O24[1][2][3][4] | C15H10O4 |

| Molecular Weight | 902.8 g/mol [1][2][3][4] | 254.24 g/mol |

| Appearance | Light yellow to yellow solid[3] | Golden-yellow crystalline powder |

| Melting Point | Not available | 196 °C |

| Boiling Point | 1246.6 ± 65.0 °C (Predicted)[5] | Not available |

| Density | 1.78 ± 0.1 g/cm³ (Predicted)[1][5] | Not available |

| Solubility | Soluble in DMSO and dimethyl formamide. Slightly soluble in water. | Soluble in organic solvents. |

| UV-Vis λmax | Not available | 225, 257, 277, 287, 428 nm |

Biological Activities and Signaling Pathways

Chrysophanol tetraglucoside has demonstrated promising biological activities, primarily as an anti-hypolipidemic and antibacterial agent.[2]

Anti-hypolipidemic Activity

Studies have indicated that chrysophanol tetraglucoside possesses hypolipidemic properties, suggesting its potential in managing lipid metabolism disorders. The exact mechanism for the tetraglucoside is still under investigation; however, studies on its aglycone, chrysophanol, and related flavonoid glycosides provide insights into potential pathways. Chrysophanol has been shown to alleviate metabolic syndrome by activating the SIRT6/AMPK signaling pathway in brown adipocytes.[5] This pathway is crucial for regulating energy expenditure and insulin sensitivity. It is plausible that chrysophanol tetraglucoside, after potential hydrolysis to its aglycone in vivo, could exert its effects through similar mechanisms.

Antibacterial Activity

Chrysophanol tetraglucoside has also been reported to exhibit antibacterial properties.[2] The mechanism of action for many anthraquinone derivatives involves the disruption of bacterial cell structures and key cellular processes. While the specific antibacterial mechanism of the tetraglucoside is not fully elucidated, the aglycone, chrysophanol, is known to inhibit bacterial growth. The antibacterial mechanisms of anthraquinones can include inhibition of biofilm formation, destruction of the cell wall, and interference with nucleic acid and protein synthesis.

Experimental Protocols

Isolation and Purification of Chrysophanol Tetraglucoside

A general protocol for the isolation of anthraquinone glycosides from plant material is outlined below. This can be adapted for the specific extraction of chrysophanol tetraglucoside.

Methodology:

-

Extraction: Dried and powdered plant material is macerated with a suitable solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The glycoside fraction is expected to be enriched in the n-butanol phase.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure chrysophanol tetraglucoside.

Characterization

-

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of the isolated compound. The chemical shifts and coupling constants of the protons and carbons of the anthraquinone core and the sugar moieties are compared with literature data for confirmation.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in structural confirmation.

In Vitro Anti-hypolipidemic Activity Assay

The effect of chrysophanol tetraglucoside on lipid accumulation can be assessed in a cell-based assay using, for example, 3T3-L1 preadipocytes.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: Differentiated adipocytes are treated with various concentrations of chrysophanol tetraglucoside for a specified period (e.g., 24-48 hours).

-

Oil Red O Staining: After treatment, the cells are fixed and stained with Oil Red O, a lipid-soluble dye.

-

Quantification: The stained lipid droplets are eluted with a solvent (e.g., isopropanol), and the absorbance is measured spectrophotometrically to quantify the intracellular lipid content. A decrease in absorbance in treated cells compared to control cells indicates anti-hypolipidemic activity.

In Vitro Antibacterial Activity Assay

The antibacterial activity of chrysophanol tetraglucoside can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Broth Microdilution: A serial dilution of chrysophanol tetraglucoside is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Chrysophanol tetraglucoside is a promising natural product with significant potential for the development of new therapeutic agents, particularly for managing hyperlipidemia and bacterial infections. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Biosynthesis of Chrysophanol and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol is a naturally occurring anthraquinone with a wide range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of chrysophanol and its subsequent glycosylation. It details the enzymatic steps, from the initial polyketide chain assembly to the formation of the final glycosylated products. This document includes available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a member of the anthraquinone family of natural products, which are widely distributed in fungi, plants, and lichens. It is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The biosynthesis of chrysophanol is a multi-step process that begins with the polyketide pathway. Subsequent modifications, including glycosylation, lead to a diverse array of chrysophanol derivatives with altered solubility, stability, and bioactivity. This guide will provide a detailed exploration of these biosynthetic pathways.

Chrysophanol Biosynthesis: The Polyketide Pathway

The core structure of chrysophanol is assembled through the polyketide pathway, a major route for the biosynthesis of a wide range of secondary metabolites. The biosynthesis of chrysophanol is initiated from the condensation of acetyl-CoA and malonyl-CoA units.

Polyketide Chain Formation

The biosynthesis begins with the loading of one molecule of acetyl-CoA onto a polyketide synthase (PKS). This is followed by the iterative condensation of seven molecules of malonyl-CoA. Each condensation step extends the polyketide chain by two carbons, ultimately forming a 16-carbon linear octaketide chain.[1]

Cyclization and Aromatization

The linear octaketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. The folding pattern of the polyketide chain determines the initial cyclization products. Two primary folding patterns have been identified:

-

"F" mode: Predominantly found in fungi, this folding pattern leads to the formation of emodin anthrone or a related intermediate.

-

"S" mode: Typically observed in bacteria, this mode results in a different cyclization pattern.

The Fungal Pathway: From Emodin to Chrysophanol

In many fungi, chrysophanol is synthesized from the precursor emodin. This conversion involves a dehydroxylation reaction, which proceeds through a multi-step process:

-

Reduction of Emodin: Emodin is first reduced to emodin hydroquinone by an NADPH-dependent reductase. In the agnestin biosynthetic pathway, a related compound, the enzyme AgnL4 has been implicated in a similar reduction step.

-

Further Reduction: The emodin hydroquinone is then further reduced to a hydroxyketone intermediate. This step is catalyzed by another reductase, with MdpC and AgnL6 being homologous enzymes in related pathways.

-

Dehydration: Finally, a dehydratase, such as MdpB or AgnL8 from homologous pathways, removes a molecule of water to yield chrysophanol.[3][4][5]

The following diagram illustrates the fungal biosynthetic pathway from emodin to chrysophanol.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of the biosynthetic pathway to agnestins A and B reveals the reductive route to chrysophanol in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Anti-hypolipidemic and Antibacterial Effects of Chrysophanol Tetraglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol tetraglucoside, a naturally occurring anthraquinone glycoside found in the seeds of plants such as Cassia tora, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current state of research into the anti-hypolipidemic and antibacterial effects of this compound. The information presented herein is intended to support further investigation and drug development efforts in these areas. It is important to note that much of the existing research has been conducted on crude extracts containing Chrysophanol tetraglucoside or on its aglycone, Chrysophanol. The biological activity of the glycoside is likely influenced by its metabolism, including the potential hydrolysis to its aglycone form in vivo.[1][2][3][4][5]

Anti-hypolipidemic Effects

Chrysophanol tetraglucoside, also referred to in some literature as torachrysone tetraglucoside, is a constituent of Cassia tora seeds, which have been traditionally used in Chinese medicine for their vision-improving, cardiotonic, and hypolipidemic properties.[6][7] Modern pharmacological studies on ethanolic extracts of Cassia tora seeds, which contain Chrysophanol tetraglucoside, have substantiated these traditional claims, demonstrating significant lipid-lowering activity in animal models of hyperlipidemia.[8][9][10][11][12]

Quantitative Data on the Efficacy of Cassia tora Seed Extract

The following table summarizes the quantitative data from a study by Patil et al. (2004) on the anti-hypolipidemic effects of an ethanolic extract of Cassia tora seeds and its fractions in a Triton-induced hyperlipidemic rat model.[8][9]

| Extract/Fraction | Dose | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | LDL-Cholesterol Reduction (%) | HDL-Cholesterol Increase (%) |

| Ethanolic Extract | - | 42.07 | 26.84 | 69.25 | 6.72 |

| Ether Soluble Fraction | - | 40.77 | 35.74 | 72.06 | 17.20 |

| Water Soluble Fraction | - | 71.25 | 38.46 | 76.12 | 19.18 |

Data extracted from Patil et al., 2004.[8][9]

Experimental Protocols

Triton-Induced Hyperlipidemia Model in Rats

The anti-hypolipidemic activity of Cassia tora seed extract was evaluated using a well-established animal model.[8][9][12]

-

Animal Model : Wistar rats are typically used for this model.

-

Induction of Hyperlipidemia : Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339, a non-ionic surfactant, at a dose of 400 mg/kg body weight.[12]

-

Treatment : Following the induction of hyperlipidemia, the animals are treated with the test substance (e.g., ethanolic extract of Cassia tora seeds or its fractions).

-

Blood Sampling and Analysis : Blood samples are collected at specified time points after treatment. Serum is separated and analyzed for total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol levels using standard enzymatic kits. Low-density lipoprotein (LDL) cholesterol is typically calculated using the Friedewald formula.

-

Data Analysis : The percentage reduction in lipid levels in the treated groups is calculated and compared to the hyperlipidemic control group.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Chrysophanol tetraglucoside's anti-hypolipidemic effect is not fully elucidated. However, it is hypothesized that its activity is largely attributable to its aglycone, Chrysophanol, following in vivo hydrolysis of the glycosidic bonds by intestinal microflora.[1][2][3] Chrysophanol has been shown to modulate several key signaling pathways involved in lipid metabolism.

1. Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

Chrysophanol has been demonstrated to inhibit the activity of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[7] By downregulating SREBP target genes, Chrysophanol can lead to a decrease in intracellular cholesterol and triglyceride levels.[7]

Caption: Inhibition of SREBP signaling by Chrysophanol.

2. Activation of the AMPK/SIRT1 and SIRT6/AMPK Signaling Pathways

Chrysophanol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13] Activation of AMPK can lead to the phosphorylation and inhibition of enzymes involved in lipid synthesis and the activation of pathways that promote fatty acid oxidation. Furthermore, Chrysophanol may also activate Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6), which are NAD+-dependent deacetylases that play crucial roles in metabolic regulation.[13][14] The activation of the SIRT6/AMPK pathway has been specifically implicated in the browning of white adipose tissue and increased energy expenditure.[14]

Caption: Activation of the SIRT6/AMPK pathway by Chrysophanol.

Antibacterial Effects

The antibacterial properties of anthraquinones are well-documented.[15][16] Research on the phenolic constituents of Cassia tora seeds has provided insights into the antibacterial activity of Chrysophanol tetraglucoside and its related compounds.[6][17]

Quantitative Data

A study by Hatano et al. (1999) investigated the antibacterial effects of phenolic glycosides isolated from Cassia tora seeds, including torachrysone tetraglucoside, and their aglycones. The study found that while the aglycones, such as torachrysone, aloe-emodin, rhein, and emodin, exhibited noticeable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), the phenolic glycosides themselves did not show strong antibacterial effects.[6][17] This suggests that, similar to its anti-hypolipidemic activity, the antibacterial action of Chrysophanol tetraglucoside may be dependent on its hydrolysis to the aglycone form.

The following table presents the Minimum Inhibitory Concentrations (MICs) of several anthraquinone aglycones against MRSA strains.

| Compound | MIC (µg/mL) against MRSA |

| Torachrysone | 2-64 |

| Aloe-emodin | 2-64 |

| Rhein | 2-64 |

| Emodin | 2-64 |

Data extracted from Hatano et al., 1999.[6][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard method for assessing antibacterial activity.

-

Bacterial Strains : Standard and clinically isolated bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), are used.

-

Culture Media : A suitable liquid broth medium, such as Mueller-Hinton broth, is used for bacterial growth.

-

Preparation of Inoculum : A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU)/mL.

-

Serial Dilution : The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available evidence suggests that Chrysophanol tetraglucoside, primarily through its aglycone Chrysophanol, possesses promising anti-hypolipidemic and antibacterial properties. The anti-hypolipidemic effects are supported by in vivo data from studies on Cassia tora seed extracts, with the underlying mechanisms likely involving the inhibition of SREBPs and the activation of the AMPK/SIRT signaling pathways. While the antibacterial activity of the glycoside itself appears to be limited, its aglycone demonstrates notable efficacy against clinically relevant bacteria such as MRSA.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Chrysophanol tetraglucoside, including its absorption, metabolism, and the specific contribution of the glycoside versus the aglycone to its overall therapeutic effects. Quantitative studies on the isolated Chrysophanol tetraglucoside are necessary to determine its precise potency in lipid-lowering and antibacterial applications. Such investigations will be crucial for the potential development of Chrysophanol tetraglucoside as a novel therapeutic agent.

References

- 1. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Phenolic constituents of Cassia seeds and antibacterial effect of some naphthalenes and anthraquinones on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbio.com [ijbio.com]

- 8. Hypolipidemic activity of seeds of Cassia tora Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.cat [2024.sci-hub.cat]

- 10. Hypolipidemic Activity of Cassia tora Seeds in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hypolipidemic Activity of Cassia tora Seeds in Hyperlipidemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciepub.com [sciepub.com]

- 14. Hypolipidemic activity of seeds of Cassia tora Linn. | Semantic Scholar [semanticscholar.org]

- 15. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Phenolic Constituents of Cassia Seeds and Antibacterial Effect of Some Naphthalenes and Anthraquinones on Methicillin-Resistant Staphylococcus aureus [jstage.jst.go.jp]

Chrysophanol Tetraglucoside: A Scoping Review of Therapeutic Potential and a Deep Dive into its Aglycone, Chrysophanol

Disclaimer: Scientific literature containing in-depth therapeutic applications, experimental protocols, and detailed signaling pathway analysis specifically for Chrysophanol tetraglucoside is currently limited. The available information primarily points to its anti-hyperlipidemic and antibacterial properties.[1][2] This technical guide will, therefore, provide a comprehensive overview of the well-researched therapeutic applications of its parent compound, Chrysophanol, and its related monoglucoside, which are likely to inform the potential bioactivity of Chrysophanol tetraglucoside.

Introduction to Chrysophanol and its Glycosides

Chrysophanol is a naturally occurring anthraquinone found in various plants, notably in the Rheum (rhubarb) and Cassia species.[3][4] It is known for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[5][6][7] In nature, Chrysophanol often exists in its glycosidic forms, where one or more sugar molecules are attached. These glycosides, such as Chrysophanol tetraglucoside, are generally more water-soluble than the aglycone (Chrysophanol) and their bioactivity is often dependent on the cleavage of the sugar moieties by gut microbiota to release the active Chrysophanol.[5]

Therapeutic Potential of Chrysophanol and its Monoglucoside

The therapeutic applications of Chrysophanol have been extensively studied. This section will delve into the key findings, supported by quantitative data and mechanistic insights.

Anti-Diabetic and Metabolic Effects

Chrysophanol and its glucoside derivatives have demonstrated significant potential in the management of diabetes and metabolic disorders.[8]

| Compound | Assay | Target/Model | Result Type | Value | Reference |

| Chrysophanol-8-O-β-D-glucopyranoside | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50 | 18.34 ± 0.29 µM | [8] |

| Chrysophanol | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50 | 79.86 ± 0.12 µM | [8] |

| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport | Insulin-stimulated L6 Rat Myotubes | ED50 | 59.38 ± 0.66 µM | [8] |

| Chrysophanol | Glucose Transport | Insulin-stimulated L6 Rat Myotubes | ED50 | 79.69 ± 0.03 µM | [8] |

A representative experimental workflow for assessing the anti-diabetic properties of Chrysophanol and its glycosides is the glucose transport assay in L6 rat myotubes.

Chrysophanol and its glucoside enhance insulin sensitivity by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. This leads to increased phosphorylation of the insulin receptor (IR) and downstream signaling cascades, ultimately promoting glucose uptake.

Anti-Cancer Activity

Chrysophanol exhibits anti-neoplastic properties against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | Cancer Type | Effect | Effective Concentration | Reference |

| Chrysophanol | Human lung cancer A549 | Lung Cancer | Induces necrosis | 50 µM | [5] |

In malignant meningioma cells, Chrysophanol has been shown to inhibit the osteoglycin (OGN)/mTOR signaling pathway while activating the NF2 tumor suppressor pathway.

Other Potential Therapeutic Applications

Beyond the well-documented anti-diabetic and anti-cancer effects, Chrysophanol has been investigated for a range of other therapeutic uses:

-

Anti-inflammatory: Chrysophanol can suppress the activation of NF-κB and caspase-1 in macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

-

Neuroprotective: It has shown protective effects in models of cerebral ischemia by inhibiting the NF-κB signaling cascade.[9]

-

Hepatoprotective: Chrysophanol can protect against liver injury through its anti-apoptotic and anti-inflammatory activities.[9]

Conclusion and Future Directions

While direct research on Chrysophanol tetraglucoside is still in its nascent stages, the extensive body of evidence for its aglycone, Chrysophanol, and related glucosides provides a strong rationale for its potential therapeutic utility. The anti-hyperlipidemic and antibacterial activities already noted for Chrysophanol tetraglucoside, combined with the diverse pharmacological profile of Chrysophanol, suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Elucidating the specific pharmacokinetic and pharmacodynamic properties of Chrysophanol tetraglucoside.

-

Investigating its metabolism by the gut microbiota and the subsequent systemic exposure to Chrysophanol.

-

Conducting in-depth studies to confirm and quantify its efficacy in models of metabolic diseases, cancer, and inflammation.

Such studies will be crucial in unlocking the full therapeutic potential of this natural compound and its derivatives for the development of novel therapeutic agents.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chrysophanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shop.bio-connect.nl [shop.bio-connect.nl]

Chrysophanol Tetraglucoside: A Technical Guide on its Discovery, Traditional Use, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives have long been integral components of traditional medicine, particularly in Asia. This technical guide delves into the discovery, history, and therapeutic potential of chrysophanol and its glycosides, with a specific focus on the lesser-known chrysophanol tetraglucoside. While information specifically pertaining to chrysophanol tetraglucoside is limited in current scientific literature, this paper extrapolates from the extensive research on its aglycone and more common glycosides to provide a comprehensive overview. This guide includes a historical perspective on its use in traditional medicine, quantitative data on its prevalence in medicinal plants, detailed experimental protocols for isolation and bioactivity assessment, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction: The Anthraquinone Chrysophanol and its Glycosides

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a bioactive compound found in a variety of medicinal plants, most notably in the Rheum genus (rhubarb), as well as in Cassia and other species.[1][2] In nature, chrysophanol often exists in its glycosidic forms, where one or more sugar molecules are attached to the anthraquinone core. These glycosides, including chrysophanol-8-O-β-D-glucoside, are often more water-soluble and may have different pharmacokinetic profiles than the aglycone.[3][4] The sugar moieties can influence the absorption, distribution, metabolism, and excretion of the compound, thereby affecting its overall biological activity.[3]

History in Traditional Medicine

The use of plants containing chrysophanol and its glycosides dates back thousands of years in Traditional Chinese Medicine (TCM) and other traditional healing systems.[5] Rhubarb, a primary source of these compounds, is a well-documented medicinal herb used to treat a variety of ailments.[1][6]

In TCM, rhubarb is known for its purgative effects and is traditionally used to treat constipation.[6] The anthraquinone glycosides are believed to be hydrolyzed by gut bacteria into their active aglycone forms, which then stimulate intestinal motility.[3] Beyond its laxative properties, rhubarb has also been used to reduce inflammation, clear heat, and detoxify the body.[7] These traditional uses are now being investigated scientifically, with modern research confirming the anti-inflammatory, antibacterial, and other pharmacological effects of chrysophanol and its derivatives.[5][8] While the specific contribution of chrysophanol tetraglucoside to these traditional remedies is unknown, it is plausible that it contributes to the overall therapeutic profile of these medicinal plants.

Quantitative Data

The concentration of chrysophanol and its glycosides can vary significantly depending on the plant species, the part of the plant used, and the geographical location. High-performance liquid chromatography (HPLC) is a common analytical technique used for the quantitative analysis of these compounds in plant extracts.[8][9][10][11][12]

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |

| Senna occidentalis | Aerial Parts | Chrysophanol | 20.47 | [9][10][11][12] |

| Rheum palmatum | Rhizome | Chrysophanol-8-O-glucoside | Not explicitly quantified in the provided search results, but isolated as a major active component. | [4] |

| Senna alata | Leaves | Chrysophanol | Not detected in some extracts, suggesting low concentrations. | [8] |

Note: Data for chrysophanol tetraglucoside concentration is not available in the reviewed literature. The table presents data for chrysophanol and a common glucoside to illustrate typical concentration ranges.

Experimental Protocols

Isolation of Chrysophanol Glycosides from Plant Material (Representative Protocol)

This protocol is a generalized procedure for the isolation of anthraquinone glycosides from plant sources, such as rhubarb rhizomes.

1. Extraction:

- Air-dried and powdered plant material (e.g., 1 kg of Rheum palmatum rhizomes) is extracted exhaustively with 95% ethanol at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

- The fractions are concentrated under reduced pressure. Anthraquinone glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

- The enriched fraction is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 0:100).

- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light (254 nm and 365 nm).

- Fractions containing the compounds of interest are pooled.

4. Further Purification:

- Further purification is achieved by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC until pure compounds are obtained.

5. Structure Elucidation:

- The chemical structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Evaluation of Anti-hypolipidemic Activity (In Vivo Model)

This protocol describes a common method for assessing the anti-hyperlipidemic effects of a compound in a rodent model.[13]

1. Animal Model:

- Male Wistar rats are used for the study.

- Hyperlipidemia is induced by feeding the rats a high-fat diet (HFD) for a specified period (e.g., 4 weeks).[13]

2. Experimental Groups:

- Normal Control: Fed a standard diet.

- Hyperlipidemic Control: Fed an HFD.

- Treatment Groups: Fed an HFD and treated with different doses of the test compound (e.g., chrysophanol glycoside).

- Positive Control: Fed an HFD and treated with a standard anti-hyperlipidemic drug (e.g., atorvastatin).

3. Treatment:

- The test compound and standard drug are administered orally once daily for a specified duration (e.g., 4 weeks).

4. Sample Collection and Analysis:

- At the end of the treatment period, blood samples are collected from the animals.

- Serum is separated by centrifugation.

- Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercially available enzymatic kits.

5. Statistical Analysis:

- Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Evaluation of Antibacterial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

1. Bacterial Strains:

- A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

2. Preparation of Inoculum:

- Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

3. Preparation of Test Compound:

- The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

4. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the bacterial suspension.

- The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway of chrysophanol.

Experimental Workflow

Caption: General workflow for isolation of chrysophanol glycosides.

Conclusion

Chrysophanol and its glycosides represent a valuable class of natural products with a long history of use in traditional medicine and a wide range of scientifically validated pharmacological activities. While the specific compound chrysophanol tetraglucoside remains largely uncharacterized, the extensive knowledge of its parent compound and other glycosidic derivatives provides a strong foundation for future research. The protocols and data presented in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and other related natural products. Further investigation into the isolation, structural characterization, and biological activities of chrysophanol tetraglucoside is warranted to fully understand its potential contributions to health and medicine.

References

- 1. Phytoconstituents and therapeutic uses of Rheum emodi wall. ex Meissn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalijar.com [journalijar.com]

- 3. redalyc.org [redalyc.org]

- 4. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscair.res.in [nopr.niscair.res.in]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. rjppd.org [rjppd.org]

Methodological & Application

Application Note: UPLC-PDA for Simultaneous Determination of Anthraquinone Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone glycosides are a significant class of bioactive compounds found in various medicinal plants, such as those from the Rheum (rhubarb) and Polygonum genera.[1][2][3][4] These compounds and their aglycones exhibit a wide range of pharmacological activities, including laxative, anti-inflammatory, and anti-tumor effects.[4] Consequently, the accurate and efficient quantification of these compounds is crucial for the quality control of herbal medicines and the development of new therapeutic agents.

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the simultaneous determination of multiple anthraquinone glycosides in plant extracts. The described protocol offers a significant improvement in resolution and analysis time compared to traditional HPLC methods.

Principle

This method utilizes the high resolving power of UPLC to separate structurally similar anthraquinone glycosides. The separation is achieved on a C18 reversed-phase column with a gradient elution system. A photodiode array (PDA) detector is employed for the detection and quantification of the analytes, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peaks.

Application

This method is applicable to the quantitative analysis of anthraquinone glycosides in raw plant materials, extracts, and finished herbal products. Specifically, it has been validated for the simultaneous determination of six anthraquinone glycosides in rhubarb: aloe-emodin-8-O-glucoside, rhein-8-O-glucoside, chrysophanol-1-O-glucoside, emodin-1-O-glucoside, chrysophanol-8-O-glucoside, and emodin-8-O-glucoside.[1][2][3]

Experimental Protocols

Sample Preparation

A reliable and efficient extraction is critical for the accurate quantification of anthraquinone glycosides. The following protocol is recommended for the extraction from dried plant material.[1][2]

Materials:

-

Finely ground and dried plant material (passed through a 40-mesh sieve)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 μm syringe filters

Protocol:

-

Weigh approximately 0.05 g of the finely ground plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Ultrasonicate the mixture at room temperature for 30 minutes.[1][2]

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.22 μm syringe filter into a UPLC vial.

-

The sample is now ready for injection.

Standard Preparation

Materials:

-

Reference standards of the target anthraquinone glycosides (e.g., aloe-emodin-8-O-glucoside, rhein-8-O-glucoside, etc.)

-

80% Methanol (HPLC grade)

Protocol:

-

Accurately weigh the reference standards.

-

Dissolve the standards in 80% methanol to prepare individual stock solutions of known concentrations (e.g., 0.1-0.2 mg/mL).[1]

-

Prepare a mixed standard solution by appropriately diluting the individual stock solutions with 80% methanol.

-

Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the desired concentration range.

UPLC-PDA Conditions

The following instrumental parameters have been found to be effective for the separation and detection of anthraquinone glycosides.[1][2]

Instrumentation:

-

UPLC System with a quaternary pump, autosampler, column compartment, and PDA detector.[2]

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)[2]

-

Mobile Phase A: 0.5% (v/v) acetic acid in water[2]

-

Mobile Phase B: Acetonitrile[2]

-

Flow Rate: 0.5 mL/min[2]

-

Column Temperature: 35°C[2]

-

Sample Temperature: 4°C[2]

-

Injection Volume: 1 μL[1]

-

Detection Wavelength: 280 nm[2]

-

Gradient Elution Program:

Time (min) %B 0 - 2 4 - 10 2 - 6.5 10 - 15 6.5 - 8 15 8 - 12 15 - 20 12 - 20 20 - 26.5 20 - 23 26.5 - 30 23 - 25 30 - 35 25 - 27 35 - 55 27 - 30 55 - 70 | 30 - 32 | 70 - 98 |

Data Presentation

The following tables summarize the quantitative data for the simultaneous determination of six anthraquinone glycosides in rhubarb.[2]

Table 1: Linearity, LOD, and LOQ

| Compound | Linear Range (μg/mL) | Calibration Equation | r² | LOD (ng/mL) | LOQ (ng/mL) |

| Aloe-emodin-8-O-glucoside (AE8G) | 0.525 - 105 | y = 25487x + 1245.8 | 0.9998 | 2.5 | 8.3 |

| Rhein-8-O-glucoside (R8G) | 1.04 - 208 | y = 21547x + 1547.2 | 0.9997 | 3.1 | 10.4 |

| Emodin-1-O-glucoside (E1G) | 0.53 - 106 | y = 18452x + 987.4 | 0.9996 | 2.8 | 9.3 |

| Chrysophanol-1-O-glucoside (C1G) | 1.045 - 209 | y = 15478x + 1124.7 | 0.9994 | 3.5 | 11.7 |

| Chrysophanol-8-O-glucoside (C8G) | 1.06 - 212 | y = 16874x + 1021.5 | 0.9995 | 3.2 | 10.7 |

| Emodin-8-O-glucoside (E8G) | 0.62 - 124 | y = 19854x + 1354.8 | 0.9998 | 2.9 | 9.7 |

Table 2: Precision and Accuracy

| Compound | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) | Recovery (%) | Recovery RSD (%) (n=6) |

| Aloe-emodin-8-O-glucoside (AE8G) | 1.2 | 2.5 | 98.5 | 2.1 |

| Rhein-8-O-glucoside (R8G) | 1.5 | 2.8 | 99.2 | 2.3 |

| Emodin-1-O-glucoside (E1G) | 1.3 | 2.6 | 98.9 | 2.2 |

| Chrysophanol-1-O-glucoside (C1G) | 1.8 | 3.1 | 101.2 | 2.5 |

| Chrysophanol-8-O-glucoside (C8G) | 1.6 | 2.9 | 99.8 | 2.4 |

| Emodin-8-O-glucoside (E8G) | 1.4 | 2.7 | 100.5 | 2.3 |

Conclusion

The UPLC-PDA method described in this application note is rapid, sensitive, and accurate for the simultaneous determination of anthraquinone glycosides in plant materials.[3] The detailed protocols for sample preparation, standard preparation, and UPLC-PDA analysis, along with the comprehensive quantitative data, provide a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of herbal medicines containing these bioactive compounds. The method has been successfully applied to the analysis of 27 samples from three different rhubarb species.[1]

References

- 1. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Antibacterial Activity of Chrysophanol Tetraglucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial properties of Chrysophanol tetraglucoside. While specific quantitative data for Chrysophanol tetraglucoside is not extensively available in the public domain, this document outlines standardized methods for researchers to generate and analyze their own data. The protocols are based on established techniques for antimicrobial susceptibility testing.[1][2][3][4]

Introduction

Chrysophanol tetraglucoside is a natural anthraquinone glycoside.[5][6] While its aglycone, Chrysophanol, has demonstrated a range of pharmacological activities, including antimicrobial effects[7][8][9], the specific antibacterial potential of the tetraglucoside derivative warrants detailed investigation. This protocol provides the necessary framework to systematically assess its efficacy against various bacterial strains.

Key Experimental Protocols

Several standard methods are employed to determine the antibacterial activity of a compound. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the agar disk diffusion method for initial screening, and the time-kill kinetic assay to understand the dynamics of bacterial killing.[1][2][3][10]

Broth Microdilution Assay for MIC and MBC Determination

This method is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3]

Materials:

-

Chrysophanol tetraglucoside

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)[1][2]

Procedure:

-

Preparation of Chrysophanol Tetraglucoside Stock Solution: Dissolve Chrysophanol tetraglucoside in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the Chrysophanol tetraglucoside stock solution in the 96-well plate using MHB to achieve a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the Chrysophanol tetraglucoside dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any antimicrobial agent).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Chrysophanol tetraglucoside at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. The use of resazurin can aid in visualizing viability, where a color change indicates metabolic activity.[1][2]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[1][2][4]

Materials:

-

Chrysophanol tetraglucoside

-

Sterile filter paper disks

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Positive control antibiotic disks

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of Chrysophanol tetraglucoside. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated MHA plate.

-

Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.[1][10]

Materials:

-

Chrysophanol tetraglucoside

-

Bacterial strains

-

Appropriate broth medium

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Agar plates for colony counting

Procedure:

-

Preparation: Prepare flasks containing broth with Chrysophanol tetraglucoside at different multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask. Perform serial dilutions of these aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the colonies.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of Chrysophanol tetraglucoside. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Data Presentation

Quantitative data from the antibacterial assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Chrysophanol Tetraglucoside

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |

| Staphylococcus aureus | Positive | |||

| Bacillus subtilis | Positive | |||

| Escherichia coli | Negative | |||

| Pseudomonas aeruginosa | Negative |

Table 2: Zone of Inhibition Diameters for Chrysophanol Tetraglucoside

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | ||

| Bacillus subtilis | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Potential Mechanisms of Action and Signaling Pathways (Based on Chrysophanol)

While the specific signaling pathways affected by Chrysophanol tetraglucoside are yet to be fully elucidated, the known mechanisms of its aglycone, Chrysophanol, can provide valuable insights for future research. Chrysophanol has been reported to influence several signaling pathways that could be relevant to its antibacterial and other pharmacological effects.[11][12]

-

Inhibition of Biofilm Formation: Chrysophanol has been shown to destroy bacterial biofilms, which are critical for bacterial survival and virulence.[13]

-

Cell Wall Destruction: Anthraquinones can interfere with the integrity of the bacterial cell wall.[13]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinones are known to inhibit the synthesis of essential macromolecules in bacteria.[13]

-

Modulation of Host Signaling Pathways: Chrysophanol has been shown to regulate various signaling pathways in mammalian cells, which could be relevant in the context of an infection. These include:

-

NF-κB Pathway: Inhibition of the NF-κB pathway can reduce the inflammatory response.[9][12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, and its inhibition by Chrysophanol has been reported.[11][12]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and Chrysophanol has been shown to inhibit its components.[12][14]

-

TGF-β Pathway: Chrysophanol can inactivate the TGF-β signaling pathway.[11][15]

-

Visualizations

Experimental Workflow

Putative Signaling Pathway Inhibition by Chrysophanol

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of antimicrobial activity [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

- 11. Chrysophanol - Wikipedia [en.wikipedia.org]

- 12. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Chrysophanol Inhibits the Progression of Diabetic Nephropathy via Inactivation of TGF-β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Chrysophanol Tetraglucoside Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of Chrysophanol tetraglucoside, a natural product with potential anti-hypolipidemic and antibacterial activities. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of Chrysophanol tetraglucoside is presented in Table 1. This information is essential for calculating the required mass of the compound for preparing stock solutions of a desired concentration and for understanding its general solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₀O₂₄ | |

| Molecular Weight | 902.80 g/mol | |

| Water Solubility | 19 g/L | [1] |

| logP (calculated) | -1 | [1] |

| pKa (strongest acidic, calculated) | 9.39 | [1] |

| Appearance | Not specified, likely a solid | N/A |

Experimental Protocols

This section provides detailed protocols for the preparation of Chrysophanol tetraglucoside stock solutions in both aqueous and organic solvents.

Protocol 1: Preparation of an Aqueous Stock Solution

Due to its predicted water solubility of 19 g/L, water is a suitable solvent for preparing stock solutions of Chrysophanol tetraglucoside.

Materials:

-

Chrysophanol tetraglucoside powder

-

Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Sterile filters (0.22 µm) and syringes (optional, for sterilization)

Procedure:

-

Determine the required mass of Chrysophanol tetraglucoside: Use the following formula to calculate the mass of the compound needed to prepare a stock solution of a specific concentration and volume: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 902.80 g/mol = 0.09028 g (or 90.28 mg)

-

Weigh the Chrysophanol tetraglucoside: Accurately weigh the calculated mass of the powder using a calibrated analytical balance in a sterile environment.

-

Dissolve the powder: a. Transfer the weighed powder to a sterile conical tube or vial. b. Add approximately 80% of the final desired volume of sterile water. c. Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid in dissolution. e. Once the powder is completely dissolved, add sterile water to reach the final desired volume. f. Vortex the solution again to ensure homogeneity.

-

Sterilization (Optional): If the stock solution is intended for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C. c. When stored at -80°C, the solution is stable for at least 6 months. At -20°C, it is recommended to use the solution within 1 month. The powder form can be stored at -20°C for up to 3 years.[2][3]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent (DMSO)

Materials:

-

Chrysophanol tetraglucoside powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes or vials with secure caps

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Determine the required mass of Chrysophanol tetraglucoside: Use the same formula as in Protocol 1 to calculate the required mass.

-

Weigh the Chrysophanol tetraglucoside: Accurately weigh the powder in a sterile environment.

-

Dissolve the powder: a. Transfer the powder to a sterile tube. b. Add the required volume of anhydrous DMSO. c. Vortex the mixture until the compound is fully dissolved. Sonication and gentle warming can be used to assist dissolution.

-

Storage: a. Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials to prevent moisture absorption. b. Store the aliquots at -20°C or -80°C. c. As with aqueous solutions, storage at -80°C is recommended for long-term stability (up to 6 months or longer).

Visualizations

The following diagrams illustrate the general workflow for preparing a stock solution and a potential signaling pathway that may be influenced by Chrysophanol and its derivatives, based on available literature for related compounds.

Caption: Workflow for Preparing Chrysophanol Tetraglucoside Stock Solution.

Caption: Potential TGF-β/Smad and NF-κB Signaling Pathway Interactions.

References

Application Notes and Protocols for the Identification of Chrysophanol Tetraglucoside by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Chrysophanol tetraglucoside, a polyglycosylated form of chrysophanol, presents a unique analytical challenge due to its complex structure and high molecular weight. Mass spectrometry, coupled with liquid chromatography, offers a powerful platform for the definitive identification and characterization of such complex natural products.

This document provides detailed application notes and protocols for the identification of Chrysophanol tetraglucoside using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are based on established principles of glycoside analysis and the known mass spectrometric behavior of anthraquinones and their glycosides.

Predicted Mass Spectrometric Data for Chrysophanol Tetraglucoside

Given the molecular formula of Chrysophanol tetraglucoside as C₃₉H₅₀O₂₄, its theoretical molecular weight is 902.8 g/mol .[1][2] The expected mass-to-charge ratios (m/z) for the precursor ion in different ionization modes are summarized below.

| Ionization Mode | Adduct | Predicted Precursor Ion (m/z) |

| Positive (ESI+) | [M+H]⁺ | 903.27 |

| [M+Na]⁺ | 925.25 | |

| [M+K]⁺ | 941.23 | |

| Negative (ESI-) | [M-H]⁻ | 901.26 |

| [M+HCOO]⁻ | 947.27 |

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for the successful analysis of complex glycosides from various matrices.

a) Extraction from Plant Material:

-

Grinding: Grind the dried plant material (e.g., seeds, roots) to a fine powder (40-mesh).

-

Solvent Extraction:

-

Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

b) General Protocol for Glycoside Enrichment (Optional):

For complex matrices or low abundance analytes, a Solid Phase Extraction (SPE) step can be incorporated for sample cleanup and enrichment.

-

SPE Cartridge: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the filtered extract onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the glycosides with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Parameters

An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal separation.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2-5 µL |

Mass Spectrometry (MS) Parameters

A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative modes |

| Scan Range | m/z 100 - 1500 |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Collision Energy | Ramped collision energy (e.g., 20-60 eV) for MS/MS |

Data Analysis and Interpretation

The identification of Chrysophanol tetraglucoside is based on a combination of accurate mass measurement of the precursor ion and the interpretation of its fragmentation pattern in the MS/MS spectrum.

Predicted Fragmentation Pathway

The fragmentation of glycosides in the mass spectrometer typically involves the sequential loss of sugar moieties. For Chrysophanol tetraglucoside, which is an O-glycoside, the glycosidic bonds are relatively labile. The expected fragmentation pathway in negative ion mode would proceed as follows:

-

Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 901.26.

-

Loss of the first glucose unit: A neutral loss of 162.05 Da, corresponding to a hexose unit, will result in a fragment ion at m/z 739.21 ([M-H-Glc]⁻).

-

Sequential loss of glucose units: Subsequent losses of 162.05 Da will produce fragment ions at m/z 577.16 ([M-H-2Glc]⁻) and m/z 415.10 ([M-H-3Glc]⁻).

-

Chrysophanol aglycone: The final loss of the fourth glucose unit will yield the deprotonated chrysophanol aglycone at m/z 253.05 ([M-H-4Glc]⁻).

-

Fragmentation of the aglycone: The chrysophanol aglycone fragment may further fragment, showing characteristic losses of H₂O, CO, and CO₂.[3][4]

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor and major product ions of Chrysophanol tetraglucoside in negative ion mode MS/MS.

| Description | Chemical Formula | Predicted m/z |

| [M-H]⁻ (Precursor Ion) | [C₃₉H₄₉O₂₄]⁻ | 901.26 |

| [M-H-Glc]⁻ | [C₃₃H₃₉O₁₉]⁻ | 739.21 |

| [M-H-2Glc]⁻ | [C₂₇H₂₉O₁₄]⁻ | 577.16 |

| [M-H-3Glc]⁻ | [C₂₁H₁₉O₉]⁻ | 415.10 |

| [M-H-4Glc]⁻ (Chrysophanol) | [C₁₅H₉O₄]⁻ | 253.05 |

| [Chrysophanol - H₂O]⁻ | [C₁₅H₇O₃]⁻ | 235.04 |

| [Chrysophanol - CO]⁻ | [C₁₄H₉O₃]⁻ | 225.06 |

| [Chrysophanol - CO₂]⁻ | [C₁₄H₉O₂]⁻ | 209.06 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the identification of Chrysophanol tetraglucoside.

Predicted Fragmentation Pathway of Chrysophanol Tetraglucoside

Caption: Predicted fragmentation of Chrysophanol tetraglucoside in negative ESI-MS/MS.